molecular formula C11H8F4N2O B8153775 4-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole

4-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole

Cat. No.: B8153775
M. Wt: 260.19 g/mol
InChI Key: FORVEYVQZJYUND-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a fluoro and trifluoroethoxy phenyl group

Preparation Methods

The synthesis of 4-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoro-Substituted Phenyl Intermediate:

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution, where a suitable leaving group on the phenyl ring is replaced by the trifluoroethoxy group.

    Cyclization to Form the Pyrazole Ring: The final step involves the cyclization of the intermediate compound to form the pyrazole ring. This can be achieved through the reaction of hydrazine or its derivatives with the substituted phenyl compound under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced by other groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Research: It is used as a tool compound in biological studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the fluoro and trifluoroethoxy groups can enhance its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

4-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole can be compared with other similar compounds such as:

    4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid: This compound shares the fluoro and trifluoroethoxy phenyl group but differs in the presence of a boronic acid group instead of a pyrazole ring.

    4-(Trifluoromethoxy)phenylboronic acid: Similar in having a trifluoromethoxy group, but lacks the fluoro substitution and pyrazole ring.

    4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl derivatives: Various derivatives with different functional groups replacing the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and trifluoroethoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-fluoro-3-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O/c12-9-2-1-7(8-4-16-17-5-8)3-10(9)18-6-11(13,14)15/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORVEYVQZJYUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNN=C2)OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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